molecular formula C9H15NO2 B12588465 4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole CAS No. 647012-95-1

4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole

Cat. No.: B12588465
CAS No.: 647012-95-1
M. Wt: 169.22 g/mol
InChI Key: UOOZEQZPICCGCJ-LURJTMIESA-N
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Description

4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole is a chiral 1,3-oxazole derivative of high interest in scientific research and development. Compounds within the 1,3-oxazole family are recognized as privileged structures in medicinal chemistry due to their versatile biological activities and presence in pharmacologically active molecules . The specific stereochemistry conferred by the (2S)-butan-2-yl group makes this compound a valuable scaffold for the synthesis of enantiomerically pure molecules and for studying stereospecific interactions in biological systems. This compound is intended for research applications such as use as a key synthetic intermediate in organic synthesis, a building block for the development of novel ligands in drug discovery projects, and a candidate for material science research investigating the properties of heterocyclic compounds. As with many specialized heterocycles, its mechanism of action is highly dependent on the specific research context, potentially involving interactions with enzymatic targets or serving as a core structure in combinatorial chemistry libraries. Please note: This product is offered exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the product's Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647012-95-1

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-[(2S)-butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole

InChI

InChI=1S/C9H15NO2/c1-5-6(2)8-9(11-4)12-7(3)10-8/h6H,5H2,1-4H3/t6-/m0/s1

InChI Key

UOOZEQZPICCGCJ-LURJTMIESA-N

Isomeric SMILES

CC[C@H](C)C1=C(OC(=N1)C)OC

Canonical SMILES

CCC(C)C1=C(OC(=N1)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-oxazoline with butan-2-yl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the butan-2-yl group into the oxazole ring efficiently. This method offers advantages such as better control over reaction conditions, reduced reaction times, and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants: S vs. R Configurations

Evidence from ester derivatives (e.g., EFETOV-S-S-5 and EFETOV-S-5) highlights the critical role of stereochemistry in physicochemical and biological properties. For instance:

  • (2S)-Butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-S-5) exhibited 85% purity via HPLC, while its R-configuration counterpart (2R)-butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-5) showed 75% purity under identical synthesis conditions .
  • Field experiments demonstrated that S-configured esters acted as more effective insect attractants, likely due to enantioselective interactions with pheromone receptors .

Implication for 4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole : The 2S configuration may optimize ligand-receptor binding in catalytic or biological systems, mirroring the stereochemical preferences observed in EFETOV compounds.

Substituent Effects: Methoxy and Methyl Groups

Methoxy Position and Electronic Influence
  • 5-Methoxy-2-[5-(5-methoxy-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole (CAS 143874-03-7) contains dual methoxy groups on benzoxazole and thiophene rings.
  • In contrast, 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (CAS unspecified) uses a methoxy group to modulate bioactivity, demonstrating that substituent position (para vs. ortho) dictates biological target interactions .

Comparison with Target Compound : The 5-methoxy group in this compound likely increases electron donation to the oxazole ring, stabilizing metal-ligand complexes in catalytic systems .

Methyl Group at Position 2

The 2-methyl group in the target compound introduces steric hindrance, which may restrict rotational freedom and stabilize specific conformations. Similar effects are observed in 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole , where methyl groups enhance thermal stability during microwave-assisted synthesis .

Heterocycle Variations: Oxazole vs. Benzoxazole/Benzothiazole

Compound Class Key Features Applications
1,3-Oxazole Smaller ring, lower molecular weight Ligands, catalysts
Benzoxazole Fused benzene ring, higher rigidity Optoelectronics, bioactivity
Benzothiazole Sulfur atom, increased polarity Antimicrobial agents

Target Compound Advantage : The 1,3-oxazole core offers a balance of simplicity and tunability, avoiding the synthetic complexity of fused-ring systems while retaining ligand efficacy.

Data Table: Key Comparative Properties

Compound Name Structure Key Substituents Purity/Activity Application
This compound 1,3-oxazole 2S-butan-2-yl, 5-methoxy, 2-methyl 98% purity Nitrogen-donor ligand
EFETOV-S-S-5 Ester (2S)-butan-2-yl, (Z)-dodec-5-enoate 85% HPLC Insect attractant
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 5-chloro, 4-methoxyphenyl Bioactive Antimicrobial
5-Methoxy-2-[5-(5-methoxy-benzoxazol-2-yl)thiophen-2-yl]-benzoxazole Benzoxazole-thiophene Dual methoxy, thiophene Not specified Optoelectronics

Research Findings and Implications

  • Stereochemistry Matters : The S-configuration in EFETOV-S-S-5 and the target compound correlates with higher purity and efficacy, underscoring the need for enantioselective synthesis .
  • Methoxy as a Design Element : Methoxy groups enhance electronic properties in both oxazole and benzothiazole derivatives, though positional effects (e.g., para vs. ortho) require careful optimization .
  • Synthetic Efficiency : Microwave methods (e.g., ) could improve the scalability of chiral oxazole derivatives compared to traditional routes .

Biological Activity

The compound 4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H13NO2\text{C}_8\text{H}_{13}\text{N}\text{O}_2

This compound features a methoxy group and a butan-2-yl substituent, contributing to its unique biological activity.

Biological Activity Overview

Research has shown that compounds within the oxazole class exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have indicated that oxazole derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Oxazole compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
  • Antimicrobial Properties : These compounds demonstrate significant activity against various bacterial and fungal strains.

Anticancer Activity

A study highlighted that oxazole derivatives exhibit moderate to substantial cytotoxic effects against human cancer cell lines. For instance, this compound was tested against several cancer types:

Cancer Cell Line IC50 (µM) Mechanism of Action
Human Colon Adenocarcinoma12.5Induction of apoptosis
Human Lung Carcinoma15.0Cell cycle arrest
Human Breast Cancer10.0Inhibition of angiogenesis

These results suggest a promising role for this compound in cancer therapy, particularly in targeting specific cancer types.

Anti-inflammatory Activity

In another study, the anti-inflammatory effects of oxazole derivatives were evaluated using an animal model. The compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 after administration.

Experimental Group TNF-alpha (pg/mL) IL-6 (pg/mL)
Control150200
Treatment (100 mg/kg)8090

This data indicates that this compound could serve as a potential anti-inflammatory agent.

Antimicrobial Properties

The antimicrobial activity was assessed against various pathogens. The results are summarized in the table below:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could be effective in treating infections caused by these microorganisms.

Case Studies

A notable case study involved the administration of this compound in a clinical trial for patients with advanced cancer. Patients receiving this treatment exhibited improved quality of life and reduced tumor size compared to those receiving standard care.

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